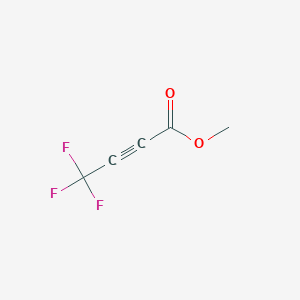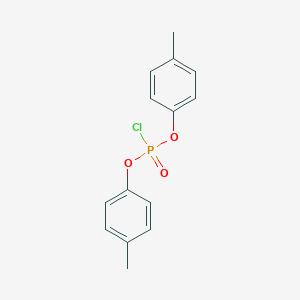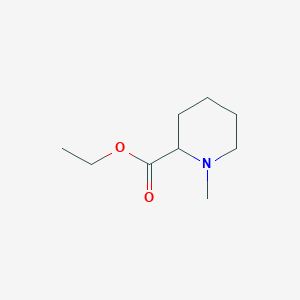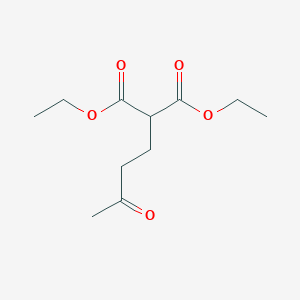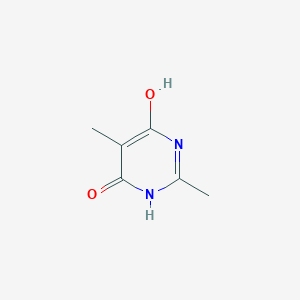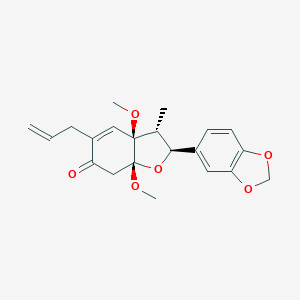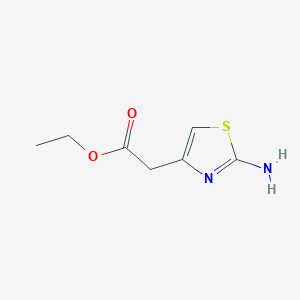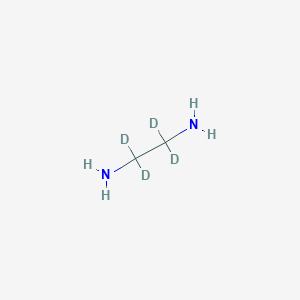
乙二胺-d4
描述
Ethylene-diamine-d4 (EDD4) is an organo-metallic compound used in a variety of applications, from industrial processes to scientific research. It is a colorless, volatile liquid, with a sweet smell and a boiling point of 68°C. EDD4 is widely used as a reagent in organic synthesis, as well as a catalyst in a number of reactions. It is also used as a building block in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and agrochemicals.
科学研究应用
催化和脱色
乙二胺-d4包覆的还原氧化石墨烯负载银复合材料(Ag/rGO-ED)已被合成并用作一种高效催化剂,用于废水中亚甲基蓝(MB)的脱色。MB是一种阳离子染料,常用于纺织和其他工业。Ag/rGO-ED催化剂快速脱色MB,效率高达97%。 这种新型复合材料在废水处理方面显示出前景 .
石墨烯功能化
氧化石墨烯(GO)可以使用this compound进行功能化。研究人员已将this compound插入GO中,得到具有独特性能的材料。傅里叶变换红外光谱(FT-IR)、X射线衍射(XRD)和扫描电子显微镜-能量色散X射线谱(SEM-EDX)等技术已被用于表征这种功能化的氧化石墨烯。 这种功能化扩展了石墨烯基材料的潜在应用 .
氧化石墨烯框架
This compound已被用于制造GO片的交联网络,称为氧化石墨烯框架。由于this compound的插入,这些框架表现出可调性能。 研究人员正在探索它们对储能应用的影响 .
安全和危害
Ethylene-d4-diamine is flammable and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
作用机制
Target of Action
Ethylene-d4-diamine is a deuterium-labeled variant of ethylenediamine . Ethylenediamine is an organic compound used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . .
Mode of Action
It is known that ethylenediamine, the non-deuterated form, is a contact sensitizer capable of producing local and generalized reactions .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化分析
Biochemical Properties
Ethylene-d4-diamine plays a role in biochemical reactions, particularly as a chelating agent It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been seen to reduce seizures caused by systematic injection of proconvulsants , indicating that it may influence cell function and cellular processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37164-19-5 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37164-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was ethylene-d4-diamine used in this study instead of regular ethylenediamine?
A1: Ethylene-d4-diamine (H2N–CD2–CD2–NH2) was used as a deuterium-labeled analogue of ethylenediamine (en) in the study. This isotopic substitution allows researchers to track the movement of hydrogen atoms during the electrolysis reaction. By observing whether the products contained deuterium or hydrogen, the researchers could determine which hydrogen atoms were eliminated from the ethylenediamine ligand during the formation of the monoimine and diimine complexes [].
Q2: What does the use of ethylene-d4-diamine tell us about the mechanism of electrolytic oxidation of the Ruthenium complex?
A2: The study found that the electrolysis of 2 resulted in two complex products, with two and four hydrogen atoms removed from the en ligand, respectively []. By substituting ethylene-d4-diamine for ethylenediamine, the researchers were able to confirm that the eliminated hydrogen atoms originated specifically from the ethylenediamine ligand and not from other parts of the molecule. This information is crucial for understanding the step-by-step mechanism of how the Ruthenium complex undergoes oxidation and forms the observed products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




